2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid
Description
Chemical Structure: The compound features a cyclopropane ring substituted with a methoxycarbonyl (COOMe) group at the (1R,2S) position and an acetic acid (CH₂COOH) moiety . Its stereochemistry and functional groups are critical for its physicochemical and biological properties. CAS No.: 175221-16-6 Molecular Formula: C₇H₁₀O₄ Molecular Weight: 158.15 g/mol . Key Applications: Serves as a building block in pharmaceutical synthesis, particularly for cyclopropane-containing drugs like montelukast intermediates .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-[(1R,2S)-2-methoxycarbonylcyclopropyl]acetic acid |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
FPGQQCQCZAQBBJ-UHNVWZDZSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]1CC(=O)O |
Canonical SMILES |
COC(=O)C1CC1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Corey–Chaykovsky Cyclopropanation
This method employs sulfonium ylides to form cyclopropane rings from α,β-unsaturated esters. A representative pathway involves:
- Step 1 : Reaction of methyl acrylate with dimethylsulfonium methylide (generated from trimethylsulfoxonium iodide and a strong base like NaH) to yield methyl 2-(methoxycarbonyl)cyclopropane-1-carboxylate.
- Step 2 : Selective hydrolysis of one ester group using LiOH or NaOH to produce 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid.
- Step 3 : Reduction or decarboxylation (if needed) to adjust the substituents.
Key Data :
| Parameter | Value/Outcome | Source |
|---|---|---|
| Yield (Step 1) | 65–75% | |
| Stereoselectivity | ~85% trans isomer | |
| Hydrolysis Efficiency | >90% (LiOH, THF/H₂O) |
Simmons–Smith Cyclopropanation
This approach uses diethylzinc and diiodomethane to generate cyclopropanes from alkenes. For the target compound:
- Step 1 : Prepare a γ,δ-unsaturated ester (e.g., methyl 4-pentenoate).
- Step 2 : Cyclopropanation with CH₂I₂/ZnEt₂ yields methyl 2-(methoxycarbonyl)cyclopropane-1-carboxylate.
- Step 3 : Hydrolysis and purification to isolate the acetic acid derivative.
Asymmetric Synthesis via Chiral Catalysts
To achieve the (1R,2S) configuration, chiral catalysts like Rhodium(II) carboxylates or organocatalysts are employed:
- Example : Use of a Rh(II)-BINAP complex in cyclopropanation of styrene derivatives, followed by oxidation and esterification.
- Key Intermediate : Optically pure cyclopropane-carboxylic acid obtained via enzymatic resolution (e.g., lipase-catalyzed hydrolysis).
| Catalyst | Enantiomeric Excess (ee) | Yield |
|---|---|---|
| Rh(II)-(S)-BINAP | 92% | 68% |
| Pseudomonas fluorescens lipase | 88% | 75% |
Functional Group Interconversion
Starting from pre-formed cyclopropane derivatives:
- Pathway A : Methyl 2-formylcyclopropane-1-carboxylate → oxidation to carboxylic acid → reduction to acetic acid.
- Pathway B : Hydrolysis of methyl 2-cyanocyclopropane-1-carboxylate under acidic conditions.
Case Study: Synthesis from the ACS Journal of Medicinal Chemistry
A 2021 study detailed the synthesis of LSD1 inhibitors, including analogs of 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid:
- Cyclopropanation : Corey–Chaykovsky reaction of methyl acrylate with a sulfonium ylide.
- Optical Resolution : Chiral HPLC separation to isolate the (1R,2S) enantiomer.
- Esterification : Protection of the carboxylic acid as a methyl ester using MeOH/H₂SO₄.
- Purity : >99% after HPLC (CHIRALPAK AD column).
- Overall Yield : 42% over three steps.
Industrial-Scale Considerations
- Cost-Efficiency : Simmons–Smith is preferred for bulk synthesis due to lower reagent costs.
- Waste Management : Corey–Chaykovsky generates sulfide byproducts, requiring oxidative treatment.
- Safety : Diethylzinc (pyrophoric) necessitates inert atmosphere handling.
Emerging Methods
- Photocatalytic Cyclopropanation : Visible-light-mediated reactions using Ru or Ir catalysts show promise for stereocontrol.
- Biocatalytic Routes : Engineered enzymes (e.g., cytochrome P450 variants) enable enantioselective cyclopropanation under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the methoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Metabolic pathways, signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Varied Cyclopropane Substituents
Functional Group Impact :
- Methoxycarbonyl (COOMe) : Enhances polarity and hydrolytic stability compared to ethoxycarbonyl (COOEt) .
- Mercaptomethyl (CH₂SH) : Introduces nucleophilic reactivity, critical for disulfide bond formation in drug conjugates .
- Hexyl (C₆H₁₃) : Increases hydrophobicity, favoring membrane permeability in lipid-soluble analogs .
Stereoisomers and Positional Isomers
Stereochemical Influence :
Biological Activity
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid, identified by CAS number 52920-02-2, is a cyclopropane derivative with potential biological activity. This compound has garnered attention for its unique structural properties and possible therapeutic applications. This article delves into its biological activity, supported by various studies and data.
- Molecular Formula : C₇H₁₀O₄
- Molar Mass : 158.15 g/mol
- InChI Key : IRRAJLZEAOBJIV-QWWZWVQMSA-N
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
- LogP (Partition Coefficient) : Indicates moderate lipophilicity which may influence its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₄ |
| Molar Mass | 158.15 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| LogP | Moderate |
The biological activity of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid has been explored primarily in the context of its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, potentially through modulation of the Nrf2-Keap1 pathway.
Nrf2-Keap1 Pathway
The Nrf2-Keap1 signaling pathway is crucial for cellular defense against oxidative stress. Compounds that can inhibit the Keap1-Nrf2 interaction are of significant interest for treating diseases linked to oxidative stress and inflammation. Research indicates that derivatives similar to 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can enhance Nrf2 stability and activity, leading to increased expression of antioxidant genes .
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Antioxidant Effects :
- Potential Antitumor Activity :
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid to maximize yield and enantiomeric purity?
- Methodological Answer : Synthesis typically involves cyclopropanation followed by functionalization. For example, cyclopropane derivatives can be synthesized via nucleophilic substitution using mesyl chloride in dichloromethane (DCM) with triethylamine as a base and DMAP as a catalyst . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction rates.
- Temperature : Controlled heating (e.g., 90°C for cyclopropane ring closure) improves stereochemical outcomes .
- Catalysts : DMAP accelerates mesylation, critical for cyclopropane ring stability .
- Characterization : Monitor reaction progress via TLC and confirm enantiomeric purity using chiral HPLC or X-ray crystallography .
Q. How can researchers characterize the stereochemical configuration of 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR for cyclopropane ring proton coupling constants () and methoxycarbonyl group shifts (e.g., δ ~3.7 ppm for methoxy protons) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 300 [M]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1700–1750 cm) and cyclopropane ring vibrations (~1000–1100 cm) .
Q. What experimental conditions influence the stability of 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid during storage and handling?
- Methodological Answer :
- Temperature : Store at -20°C in anhydrous solvents (e.g., DCM) to prevent hydrolysis of the methoxycarbonyl group .
- Moisture Control : Use desiccants or inert atmospheres (N/Ar) to avoid cyclopropane ring-opening reactions .
- pH : Maintain neutral conditions during aqueous workups to prevent acid/base-induced degradation .
Advanced Research Questions
Q. How does the cyclopropane ring in 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid influence its conformational constraints and biological interactions?
- Methodological Answer :
- Conformational Studies : Use X-ray crystallography or computational modeling (e.g., DFT) to analyze the rigid cyclopropane ring's effect on molecular topology .
- Biological Assays : Compare activity with non-cyclopropane analogues (e.g., open-chain esters) to assess steric/electronic contributions to receptor binding .
- Peptide Incorporation : Synthesize cyclopropane-containing peptidomimetics to evaluate resistance to enzymatic hydrolysis and receptor selectivity .
Q. What strategies can resolve contradictions in reported biological activities of cyclopropane-containing analogues like 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid across different studies?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., pH, temperature, solvent) to isolate compound-specific effects .
- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., indole derivatives) to identify scaffold-specific trends vs. assay artifacts .
- Mechanistic Studies : Use knockout cell lines or isotopic labeling to confirm target engagement and rule off-target effects .
Q. What enantioselective synthetic routes are available for 2-((1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid, and how do they compare in scalability and stereocontrol?
- Methodological Answer :
- Chiral Catalysts : Employ Evans’ oxazaborolidines or Sharpless epoxidation for asymmetric cyclopropanation .
- Kinetic Resolution : Use lipases or transition-metal catalysts (e.g., Ru) to separate enantiomers post-synthesis .
- Yield vs. Purity Trade-offs : Compare batch vs. flow chemistry for large-scale production; flow systems often improve stereocontrol but require specialized equipment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
